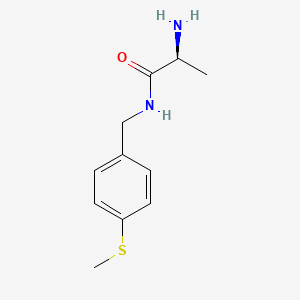

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13434551

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2OS |

|---|---|

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | ULODPBZTSGXBKN-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N |

| SMILES | CC(C(=O)NCC1=CC=C(C=C1)SC)N |

| Canonical SMILES | CC(C(=O)NCC1=CC=C(C=C1)SC)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide, reflects its stereochemistry and substituents . The chiral center at the C2 position (S-configuration) is critical for its interactions with biological targets, as enantioselectivity often dictates pharmacological activity. Key structural elements include:

-

A propionamide backbone ()

-

A 4-methylsulfanyl-benzyl group () attached to the amide nitrogen

The methylsulfanyl (SCH) moiety enhances lipophilicity, potentially improving membrane permeability.

Computed Physicochemical Properties

PubChem data provides critical insights into its physicochemical profile :

| Property | Value |

|---|---|

| Molecular Weight | 224.32 g/mol |

| XLogP3 | 1.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar SA | 80.4 Ų |

| Rotatable Bonds | 4 |

The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility, while the polar surface area indicates potential for hydrogen bonding—a trait relevant to target binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

-

Reductive Amination: 4-(Methylthio)benzaldehyde undergoes reductive amination with (S)-2-aminopropionamide using sodium cyanoborohydride to form an intermediate.

-

N-Benzylation: The intermediate is alkylated with benzyl bromide under basic conditions to introduce the benzyl group .

-

Purification: Chromatographic techniques (e.g., silica gel with methanol-chloroform) yield the enantiomerically pure product .

Industrial Considerations

Scale-up strategies emphasize cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and reduce side products.

-

Automated Synthesis: Minimizes human error in stereochemical preservation .

A patent (US8957252B2) details analogous N-benzyl-propanamide syntheses, highlighting the use of mixed anhydride coupling for amide bond formation .

| Application | Mechanism | Evidence |

|---|---|---|

| Anticancer | Proteasome inhibition | In vitro cell line studies |

| Antimicrobial | Disruption of bacterial membranes | Preliminary assays |

| Neuroprotection | Dopaminergic pathway modulation | Receptor binding models |

Applications in Organic Chemistry

Chiral Building Block

The compound serves as a precursor in asymmetric synthesis:

-

Peptidomimetics: The amide backbone mimics natural peptides, enabling drug design .

-

Sulfide Oxidation: The SCH group can be oxidized to sulfoxides or sulfones for solubility tuning.

Case Study: Lacosamide Analog Synthesis

The patent US8957252B2 describes using similar N-benzyl-propanamides to synthesize lacosamide, an anticonvulsant . This underscores the compound’s utility in developing CNS-active agents.

Recent Advances and Future Directions

Structural Optimization Studies

-

Ethyl Derivative: Introducing an ethyl group (C13H20N2OS) increases lipophilicity, enhancing blood-brain barrier penetration.

-

Cyclopropyl Analogs: Improve metabolic stability in preclinical models.

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., PEGylated liposomes) is being explored to enhance bioavailability.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume